Cas no 1805518-65-3 (2-Bromo-3-chloro-5-fluorophenol)

2-Bromo-3-chloro-5-fluorophenol 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-chloro-5-fluorophenol
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- インチ: 1S/C6H3BrClFO/c7-6-4(8)1-3(9)2-5(6)10/h1-2,10H
- InChIKey: MLRPPBYKVCYWRY-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC(=CC=1O)F)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- トポロジー分子極性表面積: 20.2
2-Bromo-3-chloro-5-fluorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P021FJ4-250mg |
2-bromo-3-chloro-5-fluorophenol |
1805518-65-3 | 95% | 250mg |
$309.00 | 2024-06-18 | |
Alichem | A013022015-1g |
2-Bromo-3-chloro-5-fluorophenol |
1805518-65-3 | 97% | 1g |
1,504.90 USD | 2021-06-24 | |
1PlusChem | 1P021FJ4-1g |
2-bromo-3-chloro-5-fluorophenol |
1805518-65-3 | 95% | 1g |
$603.00 | 2024-06-18 | |
Alichem | A013022015-250mg |
2-Bromo-3-chloro-5-fluorophenol |
1805518-65-3 | 97% | 250mg |
499.20 USD | 2021-06-24 | |
Alichem | A013022015-500mg |
2-Bromo-3-chloro-5-fluorophenol |
1805518-65-3 | 97% | 500mg |
831.30 USD | 2021-06-24 |
2-Bromo-3-chloro-5-fluorophenol 関連文献
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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3. Book reviews
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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10. Book reviews
2-Bromo-3-chloro-5-fluorophenolに関する追加情報
Comprehensive Guide to 2-Bromo-3-chloro-5-fluorophenol (CAS No. 1805518-65-3): Properties, Applications, and Industry Insights
2-Bromo-3-chloro-5-fluorophenol (CAS No. 1805518-65-3) is a halogenated phenolic compound gaining significant attention in pharmaceutical and agrochemical research. This multifunctional aromatic derivative exhibits unique reactivity due to its strategic placement of bromo, chloro, and fluoro substituents on the phenol ring. Researchers are increasingly exploring its potential as a versatile synthetic intermediate, particularly in the development of targeted bioactive molecules and specialty chemicals.
The compound's molecular structure (C6H3BrClFO) features three distinct halogens that enable selective cross-coupling reactions, making it valuable for structure-activity relationship (SAR) studies. Recent publications highlight its utility in constructing complex heterocyclic frameworks, with particular interest in fluorinated building blocks for drug discovery. The electron-withdrawing effects of its substituents influence its acidity (pKa ~8.2) and solubility profile, important considerations for process chemistry optimization.
In material science applications, 2-Bromo-3-chloro-5-fluorophenol serves as a precursor for advanced polymer modifiers. Its ability to participate in nucleophilic aromatic substitution (SNAr) reactions makes it particularly useful for creating high-performance engineering plastics with enhanced thermal stability. The ortho-bromo substituent facilitates various metal-catalyzed transformations, including Buchwald-Hartwig aminations and Suzuki-Miyaura couplings, which are frequently searched topics in synthetic chemistry forums.
Analytical characterization of CAS No. 1805518-65-3 typically involves GC-MS, HPLC, and multinuclear NMR (including 19F NMR). The compound displays characteristic signals at δ 7.35 (d, J=6.8 Hz, H-4), 7.18 (dd, J=2.1, 6.8 Hz, H-6) in 1H NMR, with 13C NMR showing distinct peaks for carbon atoms bearing different halogens. These spectroscopic fingerprints are crucial for quality control in GMP-compliant synthesis.
Environmental and handling considerations for halogenated phenols like this compound emphasize proper waste management protocols. While not classified as hazardous under current regulations, researchers should follow green chemistry principles when designing synthetic routes. The fluorine atom in particular has drawn interest regarding metabolic stability in drug design, a trending topic in medicinal chemistry discussions.
Market trends indicate growing demand for multihalogenated aromatics like 2-Bromo-3-chloro-5-fluorophenol, driven by pharmaceutical companies exploring next-generation kinase inhibitors and antimicrobial agents. Patent analysis reveals increasing citations in applications related to crop protection chemicals and electronic materials. The compound's regioselective reactivity makes it particularly valuable for parallel synthesis approaches in combinatorial chemistry.
Storage recommendations for CAS No. 1805518-65-3 suggest keeping the material in amber glass containers under inert atmosphere at 2-8°C to prevent oxidative degradation. Technical datasheets typically report purity ≥97% by HPLC analysis, with common impurities including dihalogenated byproducts. The compound's crystalline form (melting point 92-94°C) facilitates handling in solid-phase synthesis applications.
Recent advancements in continuous flow chemistry have enabled more efficient processing of polyhalogenated phenols, addressing common challenges with batch-scale reactions. This aligns with industry's focus on process intensification and sustainable manufacturing - key search terms in chemical engineering literature. The compound's compatibility with microwave-assisted synthesis further enhances its utility in high-throughput screening platforms.
Academic and industrial researchers frequently inquire about scalable synthetic routes to 2-Bromo-3-chloro-5-fluorophenol. Current methods often involve stepwise halogenation of protected phenol derivatives, followed by careful deprotection strategies to prevent unwanted side reactions. The development of catalytic halogenation methods using N-halo reagents represents an active area of investigation to improve atom economy.
In conclusion, 2-Bromo-3-chloro-5-fluorophenol (CAS No. 1805518-65-3) exemplifies the growing importance of multifunctional halogenated aromatics in modern chemical research. Its unique combination of reactivity handles continues to inspire innovative applications across life sciences and advanced materials, while ongoing methodological developments address critical sustainability challenges in fine chemical synthesis.
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